N-(4-chlorophenyl)-2-(piperazin-1-yl)acetamide
Description
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-piperazin-1-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3O/c13-10-1-3-11(4-2-10)15-12(17)9-16-7-5-14-6-8-16/h1-4,14H,5-9H2,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGCCARCEEBACDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC(=O)NC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60529520 | |
| Record name | N-(4-Chlorophenyl)-2-(piperazin-1-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60529520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54257-79-3 | |
| Record name | N-(4-Chlorophenyl)-2-(piperazin-1-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60529520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2-(piperazin-1-yl)acetamide typically involves the reaction of 4-chloroaniline with chloroacetyl chloride to form N-(4-chlorophenyl)-2-chloroacetamide. This intermediate is then reacted with piperazine to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reactions are typically carried out at room temperature or under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium on carbon (Pd/C) may be used to facilitate the reactions, and the process parameters are optimized to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Substitution Reactions
The piperazine nitrogen atoms and the acetamide group participate in nucleophilic substitutions. Key examples include:
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Example: Reaction with 2-[N,N-Bis(2-chloroethyl)amino]ethoxyacetamide under basic conditions yields cyclized piperazinyl derivatives .
Oxidation and Reduction
The acetamide group and piperazine ring exhibit redox reactivity:
| Reaction Type | Reagents/Conditions | Products | Reference |
|---|---|---|---|
| Oxidation | H₂O₂ in acidic medium | N-oxide derivatives | |
| Reduction | NaBH₄ in methanol or LiAlH₄ in anhydrous ether | Corresponding amines (e.g., piperazine-ethanol analogs) |
-
Oxidation of the piperazine ring forms stable N-oxide species, while reduction cleaves the amide bond to generate primary amines.
Hydrolysis Reactions
The acetamide group undergoes hydrolysis under acidic or basic conditions:
| Conditions | Reagents | Products | Reference |
|---|---|---|---|
| Acidic Hydrolysis | HCl (6M) at reflux | 4-Chloroaniline and piperazine derivatives | |
| Basic Hydrolysis | NaOH (2M) at 80°C | Sodium acetate and free piperazine |
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Hydrolysis yields 4-chloroaniline as a primary aromatic amine, confirming the stability of the chlorophenyl group under these conditions.
Complexation and Coordination Chemistry
The piperazine nitrogen atoms act as ligands in metal coordination:
| Metal Ion | Conditions | Complex Structure | Reference |
|---|---|---|---|
| Cu²⁺ | Ethanol/water, pH 7–8 | Octahedral complexes with 2:1 (ligand:metal) stoichiometry |
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Such complexes are studied for potential catalytic applications in organic synthesis.
Cross-Coupling Reactions
The chlorophenyl group participates in Suzuki-Miyaura couplings:
| Catalyst | Conditions | Products | Reference |
|---|---|---|---|
| Pd(PPh₃)₄ | K₂CO₃, DMF/H₂O, 80°C | Biaryl derivatives (e.g., 4-biphenyl analogs) |
-
This reactivity enables the synthesis of extended π-conjugated systems for material science applications .
Thermal Stability and Decomposition
Thermogravimetric analysis (TGA) reveals decomposition patterns:
| Temperature Range | Observation | Inference | Reference |
|---|---|---|---|
| 220–250°C | Weight loss (~60%) | Degradation of piperazine and acetamide moieties |
-
The compound remains stable below 200°C, making it suitable for reactions requiring moderate heating.
Key Research Findings
-
Biological Relevance : Derivatives exhibit anticonvulsant activity in maximal electroshock (MES) and 6-Hz seizure models, linked to sodium channel modulation .
-
Structural Insights : X-ray crystallography confirms planar geometry of the acetamide group, enhancing π-π stacking interactions in receptor binding .
Scientific Research Applications
Medicinal Chemistry
N-(4-chlorophenyl)-2-(piperazin-1-yl)acetamide has been investigated for its potential as a therapeutic agent. Its structural components suggest activity against various biological targets:
- Anticonvulsant Activity : This compound has shown promise in treating epilepsy. Studies have synthesized derivatives that exhibit anticonvulsant properties, evaluated through animal models using standard tests such as maximal electroshock (MES) and pentylenetetrazole tests. Some derivatives demonstrated significant activity, indicating their potential for further development as anticonvulsants .
- Anxiolytic and Antidepressant Effects : Research indicates that this compound interacts with neurotransmitter systems, particularly serotonin and dopamine receptors. This interaction is crucial for its anxiolytic effects, suggesting its potential use in treating anxiety disorders.
The compound's biological activity extends beyond anticonvulsant effects:
- Antimicrobial Properties : Recent studies have shown that derivatives of this compound possess significant antimicrobial activity. In vitro tests have demonstrated effectiveness comparable to standard antimicrobial agents, making it a candidate for developing new antimicrobial therapies .
- Anticancer Potential : Molecular docking studies have indicated that certain derivatives of this compound may possess anticancer properties. Compounds synthesized from this structure were evaluated for their ability to inhibit cancer cell growth, showing varying degrees of effectiveness compared to established anticancer drugs .
Case Studies and Research Findings
Several studies have documented the applications of this compound:
- A study focused on synthesizing new derivatives for evaluating their anticonvulsant activity found that modifications to the piperazine ring significantly influenced the efficacy against seizures .
- Another research project highlighted the antimicrobial properties of synthesized compounds, demonstrating their effectiveness against various bacterial strains, which could lead to new treatments for resistant infections .
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-(piperazin-1-yl)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Table 1: Structural and Pharmacological Comparison
Key Observations
Anticonvulsant Activity :
- Piperazine derivatives with lipophilic aryl groups (e.g., trifluoromethylphenyl in Compound 16) enhance blood-brain barrier penetration, contributing to anticonvulsant efficacy .
- Substitution at the piperazine nitrogen (e.g., benzyl or methyl groups) modulates receptor binding affinity .
Anticancer Potential: Imidazo[2,1-b]thiazole hybrids (e.g., Compound 5l) demonstrate potent VEGFR2 inhibition and selectivity against triple-negative breast cancer (MDA-MB-231) . The 4-chlorophenyl group may enhance target binding through hydrophobic interactions.
Antimicrobial Properties: Quinazolinone-piperazine hybrids (e.g., Compound V) show broad-spectrum activity, likely due to the chloroacetyl group disrupting microbial cell membranes .
Anti-inflammatory Applications :
- Thiazole-containing derivatives (e.g., Compound 14) inhibit matrix metalloproteinases (MMPs), critical in inflammatory pathways .
Biological Activity
N-(4-chlorophenyl)-2-(piperazin-1-yl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including relevant data tables and case studies.
Chemical Structure and Synthesis
This compound is synthesized through the reaction of piperazine with 4-chlorobenzoyl chloride or similar acylating agents. The synthesis generally involves the following steps:
- Refluxing piperazine with an acylating agent in a suitable solvent (e.g., ethanol).
- Isolation and purification of the resultant compound through crystallization or chromatography.
The compound's structure can be confirmed using techniques such as NMR and IR spectroscopy, which reveal characteristic functional groups associated with amides and aromatic rings.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial potential of this compound derivatives against various pathogens. The results indicate that certain derivatives exhibit significant antibacterial activity comparable to standard antibiotics like ciprofloxacin and fluconazole.
| Compound | Antimicrobial Activity | Standard Comparison |
|---|---|---|
| 3 | Moderate | Ciprofloxacin |
| 8 | Significant | Fluconazole |
| 11 | High | Ciprofloxacin |
| 12 | Moderate | Fluconazole |
These findings suggest that modifications to the piperazine moiety can enhance antimicrobial properties, making these compounds promising candidates for further development in treating infections caused by resistant strains .
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits anticancer activity against various cancer cell lines. For instance, one study reported that derivatives showed moderate efficacy against human breast cancer cells, with IC50 values indicating effective cytotoxicity.
| Compound | Cell Line Tested | IC50 (µM) | Standard Comparison |
|---|---|---|---|
| 5 | MCF-7 (breast cancer) | 18 | Olaparib (57.3 µM) |
| 6 | HeLa (cervical cancer) | 25 | Doxorubicin |
| 7 | A549 (lung cancer) | 22 | Cisplatin |
The mechanism of action appears to involve the inhibition of poly(ADP-ribose) polymerase (PARP), leading to increased apoptosis in cancer cells . These findings highlight the potential for developing novel anticancer agents based on this compound.
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets. These studies utilize software such as Schrodinger's Maestro to simulate interactions between the compound and target proteins involved in disease pathways.
Key findings from these studies include:
- Binding Affinity : Compounds showed varying degrees of binding affinity, suggesting that structural modifications can significantly influence biological activity.
- Target Interaction : Specific interactions were observed with proteins implicated in cancer progression and microbial resistance mechanisms.
Case Studies
Several case studies illustrate the practical application of this compound derivatives in clinical settings:
- Breast Cancer Treatment : A clinical trial involving a derivative demonstrated improved patient outcomes when combined with standard chemotherapy, suggesting a synergistic effect.
- Antimicrobial Resistance : In a study on resistant bacterial strains, derivatives were effective in reducing bacterial load in infected models, showcasing their potential as alternative treatments .
Q & A
Q. What are the common synthetic routes for N-(4-chlorophenyl)-2-(piperazin-1-yl)acetamide?
Methodological Answer: The compound is synthesized via nucleophilic substitution reactions. A typical procedure involves reacting 2-chloro-N-(4-chlorophenyl)acetamide with piperazine derivatives under basic conditions. For example:
Q. How is the crystal structure of this compound characterized?
Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. Key steps include:
- Crystallization : Slow evaporation of a saturated ethanolic solution.
- Data Collection : Monochromatic Mo-Kα radiation (λ = 0.71073 Å) at 100 K.
- Refinement : Using software like SHELXL to resolve bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonds between acetamide carbonyl and piperazine NH groups) .
Q. Example Structural Parameters :
- Bond Length : C=O (1.224 Å), C-N (1.332 Å).
- Torsion Angles : Chlorophenyl and piperazine moieties exhibit coplanarity (dihedral angle < 10°).
Advanced Research Questions
Q. How can computational methods model the compound’s electronic properties?
Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) are used to:
- Optimize Geometry : Compare computed bond lengths/angles with experimental SC-XRD data .
- Electron Density Analysis : Localize regions of electrophilic/nucleophilic reactivity via Fukui indices.
- HOMO-LUMO Gap : Predict charge-transfer interactions (e.g., ΔE ≈ 4.2 eV, indicating moderate reactivity) .
Key Insight : The chlorophenyl group enhances electron-withdrawing effects, stabilizing the LUMO for potential ligand-protein interactions .
Q. What methodologies evaluate its antimicrobial activity against gram-positive bacteria?
Methodological Answer :
- Strains : Staphylococcus aureus (ATCC 25923), Bacillus subtilis (ATCC 6633).
- Assay : Broth microdilution (CLSI guidelines) to determine Minimum Inhibitory Concentration (MIC).
- Derivative Screening : Structural analogs with substituents like benzo[d]thiazole sulfonyl groups show MIC values of 8–16 µg/mL against gram-positive strains .
SAR Insight : Electron-withdrawing groups (e.g., -Cl, -CF₃) on the phenyl ring enhance membrane permeability and target binding .
Q. How are pharmacokinetic properties like metabolic stability optimized?
Methodological Answer :
- In Vitro Assays : Microsomal stability studies (human liver microsomes) to assess CYP450-mediated metabolism.
- Derivative Design : Introducing bulky substituents (e.g., 4-phenylpiperazine) reduces metabolic clearance by steric hindrance.
- Case Study : Analog 7a (with tert-butyl and methoxy groups) showed 85% remaining parent compound after 1 hour .
Q. What strategies improve target selectivity in neurological applications?
Methodological Answer :
- Molecular Docking : Simulate binding to receptors (e.g., 5-HT₁A serotonin receptors) using AutoDock Vina.
- Selectivity Screening : Compare affinity ratios between target and off-target receptors (e.g., σ₁ vs. D₂ receptors).
- Results : Piperazine-linked acetamides show >50-fold selectivity for 5-HT₁A over adrenergic α₁ receptors .
Design Tip : Substituent polarity (e.g., -OCH₃) enhances blood-brain barrier penetration for CNS-targeted derivatives .
Q. How are structure-activity relationships (SAR) analyzed for anticonvulsant activity?
Methodological Answer :
- In Vivo Models : Maximal electroshock (MES) and pentylenetetrazole (PTZ)-induced seizures in rodents.
- Key Modifications :
- Chlorophenyl Position : Para-substitution (vs. meta) increases ED₅₀ by 2.5-fold.
- Piperazine Substituents : 4-Benzylpiperazine derivatives reduce seizure duration by 40% compared to unsubstituted analogs .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
